Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI)
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Overview
Description
Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) is an organic compound with the molecular formula C₉H₁₄O₂. It is characterized by a cyclobutane ring substituted with an acetyl group and a methyl group, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-acetyl-2-methylcyclobutanone with a reducing agent to form the desired aldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The acetyl and methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclobutaneacetaldehyde, 3-acetyl-2-methylcarboxylic acid.
Reduction: Cyclobutaneacetaldehyde, 3-acetyl-2-methylalcohol.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used.
Scientific Research Applications
Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutaneacetaldehyde, 3-acetyl-2-ethyl-(9CI): Similar structure but with an ethyl group instead of a methyl group.
Cyclobutaneacetaldehyde, 3-acetyl-2-propyl-(9CI): Similar structure but with a propyl group instead of a methyl group.
Cyclobutaneacetaldehyde, 3-acetyl-2-butyl-(9CI): Similar structure but with a butyl group instead of a methyl group.
Uniqueness
Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both an acetyl and a methyl group on the cyclobutane ring provides distinct steric and electronic effects, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(3-acetyl-2-methylcyclobutyl)acetaldehyde |
InChI |
InChI=1S/C9H14O2/c1-6-8(3-4-10)5-9(6)7(2)11/h4,6,8-9H,3,5H2,1-2H3 |
InChI Key |
DTAYBDFOZSHWOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC1C(=O)C)CC=O |
Origin of Product |
United States |
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